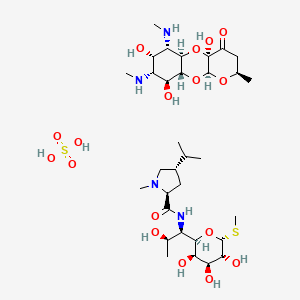

Lincospectin

Beschreibung

Eigenschaften

CAS-Nummer |

57456-42-5 |

|---|---|

Molekularformel |

C32H60N4O17S2 |

Molekulargewicht |

837 g/mol |

IUPAC-Name |

(2S,4S)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |

InChI |

InChI=1S/C18H34N2O6S.C14H24N2O7.H2O4S/c1-8(2)10-6-11(20(4)7-10)17(25)19-12(9(3)21)16-14(23)13(22)15(24)18(26-16)27-5;1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h8-16,18,21-24H,6-7H2,1-5H3,(H,19,25);5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14-,15-,16-,18-;5-,7-,8+,9+,10+,11-,12-,13+,14+;/m11./s1 |

InChI-Schlüssel |

ONXOKWFYBIQOFQ-VSXSCALHSA-N |

SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O |

Isomerische SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2C[C@H](CN2C)C(C)C)O.OS(=O)(=O)O |

Kanonische SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lincospectin; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pharmacokinetic and Pharmacodynamic Profile of Lincospectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincospectin, a combination antimicrobial agent, leverages the synergistic effects of two distinct antibiotics: lincomycin and spectinomycin. This formulation is primarily utilized in veterinary medicine to treat a variety of bacterial infections. This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. The information presented herein is a synthesis of publicly available data, intended to facilitate a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and synergistic properties.

Pharmacodynamic Properties

This compound's efficacy stems from the complementary and synergistic actions of its two components, lincomycin and spectinomycin, which target bacterial protein synthesis at different sites on the ribosome.

Mechanism of Action:

Lincomycin, a lincosamide antibiotic, exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria.[1][2] This binding action inhibits the formation of peptide bonds, thereby halting the elongation of protein chains and disrupting essential bacterial functions.[2] At higher concentrations, lincomycin can also exhibit bactericidal activity.[2]

Spectinomycin, an aminocyclitol antibiotic, targets the 30S ribosomal subunit.[2][3] Its binding disrupts the initiation and elongation processes of peptide chains, further inhibiting protein synthesis.[2] While structurally distinct from aminoglycosides, it shares a similar mechanism of action.[2]

The dual targeting of both the 50S and 30S ribosomal subunits by the combination of lincomycin and spectinomycin leads to a more profound inhibition of bacterial protein synthesis, resulting in a synergistic antimicrobial effect.[1][2] This combined action broadens the spectrum of activity and can be more effective in treating mixed or complex infections.[2]

Spectrum of Activity:

The combination of lincomycin and spectinomycin provides a broad spectrum of activity. Lincomycin is primarily effective against Gram-positive bacteria, some anaerobic Gram-negative bacteria, and mycoplasmas.[4][5][6] It has limited activity against Gram-negative bacteria like Escherichia coli.[4][5][6] Spectinomycin is active against Mycoplasma spp. and some Gram-negative bacteria, including E. coli.[4][5][6] This combination is particularly effective against organisms such as Mycoplasma spp., Staphylococcus aureus, Streptococcus spp., and Pasteurella multocida.[7]

Synergistic and Additive Effects:

The combination of lincomycin and spectinomycin has been shown to have additive and in some cases, synergistic action.[8][9] The synergistic effect is attributed to their distinct but complementary actions on the bacterial ribosome, leading to a more profound inhibition of protein synthesis.[1]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound varies depending on the species, route of administration, and individual animal factors. The following tables summarize key pharmacokinetic parameters for lincomycin and spectinomycin in various species.

Lincomycin Pharmacokinetics

| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Swine | IM | 5 mg/kg | 5.15 ± 0.18 | 0.29 ± 0.02 | 3.38 ± 0.09 | 10.27 ± 0.38 | - | [10][11] |

| Swine | Oral | 10 mg/kg | - | 4 | - | - | 53 ± 19 | [4][6] |

| Swine | Oral | 33 mg/kg (fed) | 5 | - | - | - | 41 | [3] |

| Swine | Oral | 33 mg/kg (fasted) | 8 | - | - | - | 73 | [3] |

| Chickens | Oral | 50 mg/kg (total activity) | 0.0631 | 4 | - | - | - | [4][6] |

| Geese | IV | 1 mg/kg | - | - | 4.19 | - | - | [12][13] |

| Geese | IM | 15 mg/kg | - | 0.42 (MAT) | - | - | 109 | [12][13] |

| Geese | Oral | 50 mg/kg | - | 2 (MAT) | - | - | 95 | [12][13] |

| Cats | IV | - | - | - | 3.56 ± 0.62 | - | - | [14] |

| Cats | Oral | - | 22.52 ± 10.97 | 0.80 ± 0.11 | - | - | 81.78 ± 24.05 | [15] |

Spectinomycin Pharmacokinetics

| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| Swine | IM | 10 mg/kg | 20.05 ± 0.70 | 0.44 ± 0.03 | 1.64 ± 0.06 | 51.82 ± 0.98 | [10][11] |

| Cattle | IV | 20 mg/kg | 52 - 71 | - | 1.2 | - | [16] |

| Sheep | IM | - | - | - | 1.0 | - | [17] |

| Pigs | IM | - | - | - | 1.0 | - | [17] |

| Chicken | IM | - | - | - | 1.65 | - | [17] |

| Rats | IV | 10 mg/kg | - | - | 0.75 | - | [17] |

| Dogs | Oral | 100 mg/kg | ~22 | - | - | - | [16] |

| Dogs | Oral | 500 mg/kg | ~80 | - | - | - | [16] |

Absorption: Both lincomycin and spectinomycin are rapidly absorbed after intramuscular administration.[10][11] Oral absorption of lincomycin is variable and can be influenced by the presence of food.[3] Spectinomycin is poorly absorbed from the gastrointestinal tract.[4][6][18]

Distribution: Lincomycin is widely distributed in body tissues.[7][14] Spectinomycin exhibits little tendency to bind to proteins and is poorly liposoluble.[4][6]

Metabolism and Excretion: Lincomycin is partially metabolized in the liver and excreted in bile and urine.[19] Spectinomycin is primarily excreted unchanged in the urine.[7]

Experimental Protocols

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

The concentrations of lincomycin and spectinomycin in plasma and tissues are typically determined using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Sample Preparation:

-

Plasma: Protein precipitation is a common first step. An equal volume of a precipitating agent (e.g., acetonitrile or trichloroacetic acid) is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Tissue: Tissue samples are first homogenized in a suitable buffer. This is followed by extraction with an organic solvent or a combination of solvents. Solid-phase extraction (SPE) is often employed for cleanup and concentration of the analytes from the tissue homogenate.[1]

Chromatographic Conditions (Example for Lincomycin and Spectinomycin in an injectable formulation): [20]

-

Column: RP-C18 (250 mm × 4.0 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 6)

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm

Workflow for Pharmacokinetic Study:

Pharmacodynamic Analysis: Synergy Testing

The synergistic effect of lincomycin and spectinomycin can be evaluated using in vitro methods such as the checkerboard assay and the time-kill curve assay.

Checkerboard Assay: This method determines the Fractional Inhibitory Concentration (FIC) index to quantify the degree of synergy.

-

Preparation: Serial dilutions of lincomycin and spectinomycin are prepared in a 96-well microtiter plate. The dilutions are arranged in a checkerboard pattern, with concentrations of lincomycin decreasing along the y-axis and concentrations of spectinomycin decreasing along the x-axis.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (typically around 5 x 10^5 CFU/mL).[1]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[1]

-

Reading and Calculation: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The FIC index is calculated using the formula: FIC Index = (MIC of Lincomycin in combination / MIC of Lincomycin alone) + (MIC of Spectinomycin in combination / MIC of Spectinomycin alone)[1]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4[1]

-

Time-Kill Curve Assay: This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of the antibiotic combination over time.

-

Preparation: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.

-

Exposure: The bacterial culture is divided into several tubes: a growth control (no antibiotic), each antibiotic alone at a specific concentration (e.g., MIC), and the combination of both antibiotics at the same concentrations.[1]

-

Sampling: Aliquots are removed from each tube at various time points (e.g., 0, 4, 8, 24 hours).[1]

-

Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.[1]

-

Data Analysis: The results are plotted as the log10 of CFU/mL versus time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[1]

Workflow for Synergy Testing:

Conclusion

This compound represents a valuable therapeutic option in veterinary medicine due to the synergistic interaction between lincomycin and spectinomycin. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing the development of antimicrobial resistance. The data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antibiotic combination. Further research focusing on the pharmacokinetic/pharmacodynamic (PK/PD) indices that best predict the clinical efficacy of this compound against specific pathogens in different animal species would be beneficial for refining its therapeutic use.

References

- 1. HPLC determination of residues of spectinomycin in various tissue types from husbandry animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. Bioavailability of spiramycin and lincomycin after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of spectinomycin residues in bovine tissues by ion-exchange high-performance liquid chromatography with post-column derivatization and confirmation by reversed-phase high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. graphviz.org [graphviz.org]

- 10. Residue Analysis of Spectinomycin in Chicken and Swine Tissues by HPLC [jstage.jst.go.jp]

- 11. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 12. toolify.ai [toolify.ai]

- 13. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 5: Lincosamides: lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fao.org [fao.org]

- 18. Oral bioavailability and egg drug residue of lincomycin in laying hens after different treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Mycoplasma Species to Lincospectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of various Mycoplasma species to Lincospectin, a combination antibiotic composed of lincomycin and spectinomycin. This document synthesizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to support research and development in veterinary medicine.

Executive Summary

This compound has demonstrated broad-spectrum activity against a variety of pathogenic Mycoplasma species, which are significant contributors to respiratory and other diseases in poultry and livestock. The combination of lincomycin, a lincosamide, and spectinomycin, an aminocyclitol, often results in synergistic or enhanced antimicrobial activity compared to the individual components. This guide consolidates in vitro susceptibility data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, to provide a clear comparative analysis of this compound's efficacy against different Mycoplasma species. Detailed methodologies for susceptibility testing are also provided to aid in the replication and extension of these findings.

Quantitative Susceptibility Data

The in vitro efficacy of this compound and its individual components against various Mycoplasma species is summarized in the tables below. These data, derived from multiple studies, offer a comparative look at the susceptibility patterns across different species and geographical locations.

Table 1: In Vitro Susceptibility of Avian Mycoplasma Species to Lincomycin, Spectinomycin, and this compound

| Mycoplasma Species (Number of Strains) | Antibiotic | MIC Range (µg/mL) | Reference |

| Avian Mycoplasma (20 strains, 12 serotypes) | Lincomycin | 1 to 20 | [1][2][3][4] |

| Spectinomycin | 1 to 20 | [1][2][3][4] | |

| This compound (Lincomycin/Spectinomycin) | 0.5/1 to 3/6 | [1][2][3][4] | |

| Mycoplasma gallisepticum (1 virulent strain) | This compound | Relatively high MIC (exact value not specified) | [5] |

| Mycoplasma gallisepticum (Thai isolates) | Lincomycin | 4 - ≥ 32 | [6] |

| Mycoplasma synoviae (Thai isolates) | This compound | MIC₅₀: 0.625 | [7] |

Table 2: In Vitro Susceptibility of Ruminant and Porcine Mycoplasma Species to this compound

| Mycoplasma Species (Number of Strains) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Mycoplasma agalactiae (24 isolates) | This compound (1:2 ratio) | 0.521 | 0.938 | - | [8] |

| Mycoplasma hyopneumoniae | Spectinomycin | - | - | ≤ 4 (for 86% of isolates) | [9] |

| Mycoplasma hyosynoviae | Lincomycin | - | - | Low MICs | [10] |

| Mycoplasma hyorhinis | Lincomycin | - | - | Low MICs | [10] |

Experimental Protocols

The determination of in vitro susceptibility of Mycoplasma species to this compound is primarily achieved through broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol synthesized from methodologies described in the cited literature.

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized inoculum of a Mycoplasma isolate to serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

-

Mycoplasma isolates

-

Appropriate broth medium (e.g., Frey's medium, Eaton's medium) supplemented with serum (e.g., horse or swine serum) and yeast extract

-

This compound (or individual components) stock solution

-

Sterile 96-well microtiter plates

-

Incubator with a humidified atmosphere and 5% CO₂

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antimicrobial agent in the broth medium directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Culture the Mycoplasma isolate in the appropriate broth medium until the late logarithmic phase of growth is reached.

-

Adjust the culture to a final concentration of 10⁴ to 10⁵ color-changing units (CCU) per mL.

-

-

Inoculation:

-

Add 100 µL of the standardized Mycoplasma inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a positive control well (inoculum without antibiotic) and a negative control well (broth medium only).

-

-

Incubation:

-

Seal the microtiter plates to prevent evaporation.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.

-

Incubation times can vary from 7 to 14 days, depending on the growth rate of the Mycoplasma species.[5]

-

-

MIC Determination:

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into a solid agar medium, which is then inoculated with the Mycoplasma isolates.

Materials:

-

Mycoplasma isolates

-

Appropriate agar medium (e.g., Frey's agar)

-

This compound (or individual components) stock solution

-

Sterile petri dishes

Procedure:

-

Preparation of Antimicrobial-Containing Agar:

-

Prepare the agar medium and cool it to 45-50°C.

-

Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

-

Inoculum Preparation:

-

Prepare a standardized suspension of the Mycoplasma isolate as described for the broth microdilution method.

-

-

Inoculation:

-

Spot-inoculate the surface of the agar plates with the Mycoplasma suspension.

-

-

Incubation:

-

Incubate the plates under the same conditions as the broth microdilution method.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the antimicrobial agent that inhibits the development of Mycoplasma colonies.

-

Visualizations

Mechanism of Action of this compound

Lincomycin and spectinomycin, the two components of this compound, act on the bacterial ribosome to inhibit protein synthesis. Lincomycin binds to the 50S ribosomal subunit, while spectinomycin, an aminocyclitol, also interferes with protein synthesis.[11][12]

Caption: Mechanism of action of this compound components on the bacterial ribosome.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma species using the broth microdilution method.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The available in vitro data strongly support the efficacy of this compound against a range of economically important Mycoplasma species. The combination of lincomycin and spectinomycin generally exhibits lower MIC values than the individual components, suggesting a synergistic effect.[1][2][3] However, susceptibility can vary between Mycoplasma species and even among isolates of the same species, highlighting the importance of ongoing surveillance and susceptibility testing to guide appropriate therapeutic use. The standardized protocols outlined in this guide provide a framework for conducting such essential research. Further studies are warranted to correlate these in vitro findings with clinical outcomes in infected animals.

References

- 1. In vitro activity of lincomycin and spectinomycin against serotypes of avian mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma | Semantic Scholar [semanticscholar.org]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prevalence and antimicrobial susceptibility of Mycoplasma gallisepticum and Mycoplasma synoviae isolated from the central peninsular Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular characterization and antimicrobial susceptibility profiles of Thai Mycoplasma synoviae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro susceptibility of Mycoplasma hyosynoviae and M. hyorhinis to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Safety evaluation study of lincomycin and spectinomycin hydrochloride intramuscular injection in chickens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lincospectin Sterile Solution: Chemical Structure, Formulation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, formulation, and antibacterial mechanism of Lincospectin sterile solution, a combination antibiotic composed of lincomycin and spectinomycin.

Chemical Structure and Properties of Active Pharmaceutical Ingredients

This compound sterile solution combines two distinct antibiotic compounds, lincomycin and spectinomycin, which work synergistically to inhibit bacterial protein synthesis.

1.1. Lincomycin

Lincomycin is a lincosamide antibiotic produced by the actinobacterium Streptomyces lincolnensis. It is a derivative of the amino acid L-proline linked to an amino sugar.

-

Chemical Structure:

-

IUPAC Name: (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

-

Molecular Formula: C₁₈H₃₄N₂O₆S

-

Molecular Weight: 406.5 g/mol

-

Lincomycin is typically used as lincomycin hydrochloride in pharmaceutical formulations.

1.2. Spectinomycin

Spectinomycin is an aminocyclitol antibiotic produced by Streptomyces spectabilis. It is structurally related to aminoglycosides but possesses a unique fused three-ring system.

-

Chemical Structure:

-

IUPAC Name: (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one

-

Molecular Formula: C₁₄H₂₄N₂O₇

-

Molecular Weight: 332.35 g/mol

-

In this compound, spectinomycin is present as spectinomycin sulfate.

Formulation of this compound Sterile Solution

This compound sterile solution is a clear, colorless to light yellow injectable formulation. The quantitative composition of the key components is summarized in the table below.

| Component | Concentration (per mL) | Purpose |

| Lincomycin (as hydrochloride) | 50 mg | Active Pharmaceutical Ingredient |

| Spectinomycin (as sulfate) | 100 mg | Active Pharmaceutical Ingredient |

| Benzyl Alcohol | 9 mg | Preservative |

| Water for Injection | q.s. | Vehicle |

Table 1: Quantitative Composition of this compound Sterile Solution.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin and spectinomycin act on different subunits of the bacterial ribosome, leading to a potent inhibition of protein synthesis.

3.1. Lincomycin: Targeting the 50S Ribosomal Subunit

Lincomycin binds to the 23S rRNA component of the 50S ribosomal subunit. This binding event interferes with the peptidyl transferase center, inhibiting the formation of peptide bonds and thereby halting the elongation of the polypeptide chain.

3.2. Spectinomycin: Targeting the 30S Ribosomal Subunit

Spectinomycin binds to the 16S rRNA of the 30S ribosomal subunit. This interaction physically obstructs the movement of the peptidyl-tRNA from the A-site to the P-site, a critical step in the translocation phase of protein synthesis.

The synergistic action of these two antibiotics results from the simultaneous disruption of different stages of protein synthesis, leading to a broad spectrum of antibacterial activity.

Experimental Protocols

The following sections outline generalized experimental protocols for investigating the activity of this compound.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

This compound sterile solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (600 nm)

-

-

Methodology:

-

Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in a 96-well plate.

-

Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity.

-

4.2. Ribosome Binding Assay (Conceptual Workflow)

This workflow illustrates the general steps to confirm the binding of lincomycin and spectinomycin to their respective ribosomal subunits.

Spectrum of activity for Lincospectin against gram-positive and gram-negative bacteria

Lincospectin: A Technical Guide to its Spectrum of Antimicrobial Activity

Introduction

This compound is a combination antimicrobial agent widely used in veterinary medicine. It consists of two distinct antibiotics: Lincomycin, a lincosamide, and Spectinomycin, an aminocyclitol. This combination results in a broad spectrum of activity, leveraging the strengths of each component to target a wide range of bacterial pathogens. Lincomycin is primarily effective against Gram-positive bacteria and anaerobic organisms, while Spectinomycin is active against many Gram-negative and some Gram-positive bacteria.[1][2] The resulting formulation is indicated for a variety of infections in species such as swine, poultry, calves, sheep, goats, dogs, and cats.[3] This guide provides an in-depth technical overview of this compound's mechanism of action, spectrum of activity with quantitative susceptibility data, and the standardized experimental protocols used to determine its efficacy.

Mechanism of Action

The efficacy of this compound stems from the complementary, and sometimes synergistic, action of its two components, which both inhibit bacterial protein synthesis by targeting the ribosome, albeit at different subunits.[2]

-

Lincomycin : This lincosamide antibiotic binds to the 50S subunit of the bacterial ribosome.[2] This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and halting the elongation of the protein chain.[2] Its action is primarily bacteriostatic but can be bactericidal depending on the concentration and bacterial species.[2]

-

Spectinomycin : This aminocyclitol antibiotic binds to the 30S ribosomal subunit.[2] This interaction inhibits the initiation of protein synthesis and can cause misreading of the mRNA genetic code, leading to the production of non-functional proteins and ultimately inhibiting bacterial growth.[2] Spectinomycin is also considered a bacteriostatic agent.[2]

The combination of these two mechanisms results in a potent inhibition of bacterial protein synthesis, extending the antimicrobial spectrum beyond that of the individual components.[4]

Spectrum of Activity

This compound exhibits a broad spectrum of activity, encompassing Gram-positive, Gram-negative, and other significant veterinary pathogens. The combination is designed to provide more comprehensive coverage than either drug used alone.[4]

-

Gram-Positive Activity : Lincomycin provides strong activity against most common Gram-positive pathogens, including species of Staphylococcus and Streptococcus.[2][4]

-

Gram-Negative Activity : Spectinomycin confers activity against many Gram-negative organisms.[2] this compound has demonstrated efficacy against pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, and Salmonella choleraesuis.[5] However, it is important to note that some Gram-negative species, particularly a significant number of Escherichia coli strains, may exhibit high Minimum Inhibitory Concentration (MIC) values, indicating potential resistance.[1] A study on Glaesserella parasuis also reported a high MIC90 value.[6]

-

Other Pathogens : The combination is notably effective against Mycoplasma species, which lack a cell wall and are common causes of respiratory disease in poultry and swine.[7] It is also active against certain anaerobic bacteria, including Brachyspira spp.[8]

Quantitative Susceptibility Data

The in vitro efficacy of an antimicrobial is quantitatively expressed by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

The following tables summarize MIC data for this compound against various veterinary pathogens.

Table 1: this compound Activity Against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|---|

| Actinobacillus pleuropneumoniae | 83 | 8.0 - >64.0 | 32.0 | >64.0 | [5] |

| Pasteurella multocida (Swine) | 91 | 8.0 - >64.0 | 32.0 | 64.0 | [5] |

| Salmonella choleraesuis | 46 | 16.0 - >64.0 | 32.0 | 64.0 | [5] |

| Glaesserella parasuis | 154 | Not Reported | Not Reported | >256 |[6] |

Table 2: this compound Activity Against Gram-Positive Bacteria and Other Pathogens

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|---|

| Streptococcus suis | 84 | 0.25 - 8.0 | 1.0 | 2.0 | [5] |

| Mycoplasma agalactiae | 24 | 0.125 - >1.0 | 0.521 | 0.938 |[7] |

Note: The MIC of the combination is often determined by the lowest MIC of the two individual components, suggesting the primary benefit is an expanded spectrum rather than a marked increase in potency against all pathogens.[4]

Experimental Protocols: MIC Determination

The determination of MIC values is performed using standardized methodologies to ensure reproducibility and accuracy. The following protocol is a generalized summary for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), such as the M07 document.[3][9][10]

5.1 Principle Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected to determine the lowest concentration of the agent that completely inhibits bacterial growth.

5.2 Detailed Methodology

-

Preparation of Antimicrobial Solutions :

-

Prepare a stock solution of this compound at a known high concentration in a suitable solvent.

-

Create a series of working solutions through serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of Microdilution Plates :

-

Dispense 50 µL of the appropriate CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the highest concentration working solution to the first well of each row and perform serial dilutions across the plate using a multichannel pipette, resulting in final volumes of 50 µL per well with decreasing antimicrobial concentrations.

-

Leave one or more wells without antibiotic to serve as a positive growth control. A well with uninoculated broth serves as a negative (sterility) control.

-

-

Inoculum Preparation and Standardization :

-

Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

-

Suspend the colonies in a sterile saline or broth solution.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Prepare the final inoculum by diluting this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Plates :

-

Within 15 minutes of standardization, inoculate each well of the microtiter plate with 50 µL of the final bacterial inoculum. This brings the total volume in each well to 100 µL.

-

-

Incubation :

-

Stack the plates (no more than five high) and incubate them at 35°C ± 2°C in ambient air for 16 to 20 hours for most non-fastidious aerobic bacteria.[9] Incubation conditions may be adjusted for fastidious organisms.

-

-

Reading and Interpretation :

-

Following incubation, place the microtiter plate on a viewing apparatus.

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (e.g., no turbidity, pellet, or haze) as compared to the positive growth control well.

-

-

Quality Control :

-

Concurrently test reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the test system is performing within established limits.

-

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. new.vetscripts.co.za [new.vetscripts.co.za]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. Susceptibility of bacterial pathogens against lincomycin/spectinomycin (1/2), penicillin G/neomycin (1/1), and penicillin G/dihydrostreptomycin (1/1) as determined in the BfT-GermVet monitoring program 2004-2006 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of antimicrobial susceptibility of Glaesserella parasuis from different pig production systems in Taiwan between 2015 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

The Genesis of a Veterinary Workhorse: A Technical History of Lincospectin

An In-depth Guide on the Historical Development and Discovery of the Lincomycin-Spectinomycin Combination for Veterinary Use

Introduction

Lincospectin, a globally recognized combination antibiotic in veterinary medicine, represents a significant milestone in the management of bacterial diseases in livestock. This technical guide delves into the historical development and discovery of this compound, tracing the origins of its constituent components, lincomycin and spectinomycin, and the scientific rationale that led to their synergistic pairing. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key milestones, quantitative data, and experimental methodologies that established this compound as a cornerstone of veterinary therapeutics.

The Dawn of Two Antibiotics: Independent Discoveries

The story of this compound begins with the independent discovery of its two active ingredients, lincomycin and spectinomycin, both originating from soil microorganisms and developed by The Upjohn Company, now part of Pfizer Inc.

Lincomycin: A Lincosamide from Lincoln's Soil

Lincomycin was first isolated in the late 1950s by researchers at The Upjohn Company from a soil sample collected in Lincoln, Nebraska.[1][2] The producing organism was a novel actinomycete named Streptomyces lincolnensis.[3] Following its discovery, extensive research was undertaken to characterize its chemical structure and antibacterial properties. Lincomycin was identified as a lincosamide antibiotic, a distinct class of antibacterial agents.[1] It was found to be primarily effective against Gram-positive bacteria and certain anaerobic bacteria.[4] After rigorous evaluation, lincomycin was approved for medical use by the FDA on December 29, 1964.[2]

Spectinomycin: An Aminocyclitol Emerges

Spectinomycin was discovered in 1961, also by researchers at The Upjohn Company, from a fermentation broth of Streptomyces spectabilis.[4] Classified as an aminocyclitol antibiotic, it is structurally related to aminoglycosides but possesses a distinct safety profile.[4] Spectinomycin demonstrated a broader spectrum of activity against various Gram-negative bacteria.[4]

The Rationale for Combination: A Synergistic Approach

The mid-20th century saw a growing need for broad-spectrum and effective antibiotic therapies in veterinary medicine to combat complex and mixed bacterial infections in livestock. The distinct but complementary antibacterial spectra of lincomycin and spectinomycin presented a compelling case for their combination. Lincomycin's potent activity against Gram-positive organisms and anaerobes, coupled with spectinomycin's efficacy against Gram-negative bacteria, offered the potential for a wider range of therapeutic coverage than either agent alone.[5] Early in vitro studies demonstrated that the combination could exhibit additive and in some cases, synergistic effects against key veterinary pathogens.[5] This synergistic potential, along with the aim of providing a convenient and effective treatment for mixed infections, drove the development of this compound. The combination has been recognized for its usefulness in controlling swine dysentery since the 1970s.[5]

Mechanism of Action: A Dual Blockade of Protein Synthesis

The efficacy of this compound stems from its dual and distinct mechanisms of action, both of which target bacterial protein synthesis at the ribosomal level. This two-pronged attack is a key factor in its broad-spectrum activity and synergistic potential.

-

Lincomycin binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and inhibiting the formation of peptide bonds. This action effectively halts the elongation of the protein chain.[4]

-

Spectinomycin targets the 30S ribosomal subunit, where it is thought to interfere with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby disrupting the process of protein elongation.[4]

By targeting different subunits of the bacterial ribosome, the combination of lincomycin and spectinomycin creates a comprehensive blockade of protein synthesis, leading to a bacteriostatic and, in some cases, bactericidal effect.

References

- 1. What is Lincomycin Hydrochloride used for? [synapse.patsnap.com]

- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lincomycin - Wikipedia [en.wikipedia.org]

- 4. Safety evaluation study of lincomycin and spectinomycin hydrochloride intramuscular injection in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijvsar.com [ijvsar.com]

The Molecular Basis of Synergy in Lincospectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincospectin, a combination antibiotic composed of lincomycin and spectinomycin, exhibits a well-documented synergistic effect against a range of bacterial pathogens, particularly in veterinary medicine. This guide provides an in-depth analysis of the molecular underpinnings of this synergy. By targeting different subunits of the bacterial ribosome—the 50S and 30S subunits, respectively—lincomycin and spectinomycin collaboratively induce a more potent inhibition of protein synthesis than either agent alone. This document summarizes the quantitative data supporting this synergy, details the experimental protocols for its assessment, and visualizes the molecular mechanisms and resulting cellular stress pathways.

Introduction

The rise of antimicrobial resistance necessitates innovative therapeutic strategies, including the use of combination therapies that can enhance efficacy and reduce the likelihood of resistance development. This compound, a formulation of lincomycin and spectinomycin, exemplifies a successful synergistic combination. Lincomycin, a lincosamide, targets the 50S ribosomal subunit, while spectinomycin, an aminocyclitol, binds to the 30S ribosomal subunit.[1] This dual-front assault on the bacterial protein synthesis machinery leads to a bactericidal effect that is greater than the sum of the individual bacteriostatic actions of its components.[2]

Quantitative Analysis of Synergy

The synergistic interaction between lincomycin and spectinomycin has been quantified using in vitro susceptibility tests. A key study by Hamdy and Blanchard (1970) evaluated the minimal inhibitory concentrations (MICs) of these antibiotics, alone and in combination, against various avian Mycoplasma serotypes. The data from this study, presented below, demonstrates a significant reduction in the MIC required to inhibit bacterial growth when the two agents are combined.

To quantify the degree of synergy, the Fractional Inhibitory Concentration Index (FICI) is calculated. The FICI is the sum of the MIC of each drug in combination divided by its MIC when used alone. A FICI of ≤ 0.5 is indicative of synergy, a FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and a FICI of > 4.0 indicates antagonism.[3]

Table 1: In Vitro Activity of Lincomycin and Spectinomycin Against Avian Mycoplasma Serotypes [3][4]

| Mycoplasma Serotype | Lincomycin MIC (µg/ml) | Spectinomycin MIC (µg/ml) | Combination MIC (Lincomycin/Spectinomycin, µg/ml) | Calculated FICI | Interpretation |

| A | 1 | 1 | 0.5/1 | 1.5 | Additive |

| B | 1 | 1 | 0.5/1 | 1.5 | Additive |

| C | 2 | 2 | 1/2 | 1.5 | Additive |

| D | 2 | 2 | 1/2 | 1.5 | Additive |

| E | 2 | 2 | 1/2 | 1.5 | Additive |

| F | 5 | 5 | 2/4 | 1.2 | Additive |

| G | 5 | 5 | 2/4 | 1.2 | Additive |

| H | 5 | 5 | 2/4 | 1.2 | Additive |

| I | 10 | 10 | 3/6 | 0.9 | Additive |

| J | 10 | 10 | 3/6 | 0.9 | Additive |

| K | 10 | 10 | 3/6 | 0.9 | Additive |

| L | 20 | 20 | 3/6 | 0.45 | Synergy |

| M | 20 | 20 | 3/6 | 0.45 | Synergy |

| N | 1 | 2 | 0.5/1 | 1.0 | Additive |

| O | 2 | 5 | 1/2 | 0.9 | Additive |

| P | 5 | 10 | 2/4 | 0.8 | Additive |

| Q | 10 | 20 | 3/6 | 0.6 | Additive |

| R | 20 | 1 | 3/0.5 | 0.65 | Additive |

| S | 5 | 2 | 2/1 | 0.9 | Additive |

| T | 2 | 10 | 1/5 | 1.0 | Additive |

Note: FICI values were calculated based on the data from Hamdy and Blanchard (1970). The original paper did not provide FICI values.

Experimental Protocols

The determination of antibiotic synergy relies on standardized in vitro methods. The two most common protocols are the Checkerboard Assay and the Time-Kill Curve Assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI.[5]

Protocol:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of lincomycin and spectinomycin. A series of twofold dilutions of each antibiotic are made in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Plate Setup: In a 96-well microtiter plate, serial dilutions of lincomycin are dispensed along the y-axis (rows), and serial dilutions of spectinomycin are dispensed along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone, as well as a growth control well with no antibiotics, are included.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.

-

FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of Lincomycin in combination / MIC of Lincomycin alone) + (MIC of Spectinomycin in combination / MIC of Spectinomycin alone)

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.[6]

Protocol:

-

Preparation of Cultures: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.

-

Exposure to Antibiotics: The bacterial culture is aliquoted into several tubes: a growth control (no antibiotic), each antibiotic alone at a specific concentration (e.g., the MIC), and the combination of both antibiotics at the same concentrations.

-

Sampling over Time: Aliquots are removed from each tube at various time points (e.g., 0, 4, 8, 24 hours).

-

Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.

-

Data Analysis: The results are plotted as the log10 of CFU/mL versus time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

Molecular Mechanism of Synergy

The synergistic effect of this compound stems from the simultaneous inhibition of two critical and distinct stages of bacterial protein synthesis.

-

Lincomycin's Mechanism of Action: Lincomycin binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[7] This binding interferes with the accommodation of the aminoacyl-tRNA at the A-site and blocks peptide bond formation.[3]

-

Spectinomycin's Mechanism of Action: Spectinomycin binds to the 30S ribosomal subunit, near the neck helix.[6] This interaction sterically blocks the swiveling of the 30S subunit head, a crucial conformational change required for the translocation of tRNA and mRNA during protein synthesis elongation.[6]

The synergy arises not from a direct allosteric interaction where the binding of one drug physically alters the binding site of the other. Instead, it is the concurrent disruption of two coordinated and essential processes—peptide bond formation and translocation—that leads to a more profound and complete shutdown of protein synthesis than either drug can achieve individually.

References

- 1. Integrated Stress Responses to Bacterial Pathogenesis Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coping with stress: How bacteria fine-tune protein synthesis and protein transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosome-Targeting Antibiotics Impair T Cell Effector Function and Ameliorate Autoimmunity by Blocking Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Lincospectin's Effect on Bacterial Ribosome Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincospectin is a combination antibiotic widely used in veterinary medicine, comprising two distinct antibacterial agents: lincomycin and spectinomycin. This technical guide provides an in-depth analysis of the molecular mechanisms by which each component of this compound individually and synergistically inhibits bacterial protein synthesis through their interaction with the bacterial ribosome. The guide details the specific binding sites on the 30S and 50S ribosomal subunits, presents available quantitative data on their inhibitory activities, outlines key experimental protocols for their study, and provides visualizations of their mechanisms of action and relevant experimental workflows.

Core Mechanisms of Action

This compound's efficacy stems from the complementary actions of its two components, each targeting a different subunit of the bacterial 70S ribosome.

Lincomycin: Targeting the 50S Ribosomal Subunit

Lincomycin, a lincosamide antibiotic, primarily exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1][2] Its mechanism of action involves the inhibition of protein synthesis by interfering with the peptidyl transferase reaction and the elongation of the polypeptide chain.[2]

High-resolution structural studies have revealed that lincomycin binds to the peptidyl transferase center (PTC) of the 50S subunit, a critical region for peptide bond formation.[3] The binding site is located within the nascent peptide exit tunnel (NPET), where the growing polypeptide chain emerges from the ribosome.[2] By occupying this space, lincomycin sterically hinders the accommodation of aminoacyl-tRNAs at the A-site and the subsequent peptide bond formation.[3] This blockade of the exit tunnel effectively halts protein synthesis.[2]

Key interactions of lincomycin with the 23S rRNA of the 50S subunit involve nucleotides such as A2058, A2059, and G2505, which are crucial for stabilizing the antibiotic-ribosome complex.[3]

Spectinomycin: Targeting the 30S Ribosomal Subunit

Spectinomycin, an aminocyclitol antibiotic, targets the 30S ribosomal subunit to inhibit protein synthesis.[4] Its binding site is located on the head domain of the 30S subunit, specifically within helix 34 (h34) of the 16S ribosomal RNA.[5][6] Spectinomycin interacts with nucleotides G1064, C1066, G1068, C1192, and G1193 of the 16S rRNA.[5][6]

The primary mechanism of spectinomycin is the inhibition of the translocation step of protein synthesis.[4][6] Translocation is a dynamic process that involves significant conformational changes in the ribosome, including the swiveling of the 30S subunit head.[6] Spectinomycin binding sterically blocks this essential head swiveling motion.[6] By locking the head in a specific conformation, spectinomycin prevents the coordinated movement of mRNA and tRNAs from the A-site to the P-site, thereby arresting protein synthesis.[4][5] At low concentrations, spectinomycin has been shown to selectively inhibit initiating ribosomes.[7][8]

Quantitative Data on Ribosomal Inhibition

The following tables summarize the available quantitative data for lincomycin and spectinomycin, providing insights into their potency against various bacterial strains.

Table 1: Quantitative Data for Lincomycin

| Parameter | Organism | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.2 - 32 µg/mL | [9] |

| Streptococcus pneumoniae | 0.05 - 0.4 µg/mL | [9] | |

| Streptococcus pyogenes | 0.04 - 0.8 µg/mL | [9] | |

| Mycoplasma synoviae | 0.5 - 32 µg/mL | [10] | |

| Dissociation Constant (Kdiss) | Escherichia coli ribosomes | 5 µM | [11][12] |

| Inhibition Constant (Ki)* | Escherichia coli cell-free system | 70 µM | [13] |

| Escherichia coli cell-free system | 18 µM | [13] |

Table 2: Quantitative Data for Spectinomycin

| Parameter | Organism | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | Inhibitory at 31.2 µg/mL for most strains | [14] |

| Klebsiella spp. | Inhibitory at 31.2 µg/mL for most strains | [14] | |

| Enterobacter spp. | Inhibitory at 31.2 µg/mL for most strains | [14] | |

| Staphylococcus epidermidis | Inhibitory at 31.2 µg/mL for most strains | [14] | |

| Pseudomonas aeruginosa | Generally high MICs | [15] | |

| Inhibition of Protein Synthesis (IC50) | Mycobacterium smegmatis ribosomes | 0.4 µg/mL | [16] |

| Binding Affinity (Kd) | Not readily available in the searched literature. | - | |

| Inhibition Constant (Ki) | Not readily available in the searched literature. | - |

*Note: The study identified two inhibition constants related to different steps in the interaction with the ribosome.

Synergistic Effect of this compound

The combination of lincomycin and spectinomycin in this compound results in a synergistic antibacterial effect.[14][17] This synergy arises from the simultaneous and complementary targeting of both the 50S and 30S ribosomal subunits.[14] By inhibiting two different crucial stages of protein synthesis—peptidyl transfer and translocation—the combination achieves a more profound and potent inhibition of bacterial growth than either component alone.[14][17] This dual-pronged attack can also broaden the spectrum of activity and potentially reduce the development of antibiotic resistance.[17][18]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[9][11][13]

Methodology:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of lincomycin and spectinomycin. Create serial twofold dilutions of each antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth) in separate 96-well microtiter plates.

-

Checkerboard Setup: In a new 96-well plate, dispense decreasing concentrations of lincomycin along the y-axis (rows) and decreasing concentrations of spectinomycin along the x-axis (columns). The result is a matrix of wells containing various combinations of the two antibiotics.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). Dilute the inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL in the test wells).

-

Inoculation and Incubation: Inoculate each well of the checkerboard plate with the bacterial suspension. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index:

FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

In Vitro Translation Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli), which contains all the necessary components for transcription and translation.

-

Reaction Setup: In a microplate, combine the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids, and an energy source.

-

Addition of Inhibitor: Add serial dilutions of lincomycin, spectinomycin, or this compound to the reaction wells. Include a no-inhibitor control.

-

Incubation: Incubate the plate at 37°C to allow for transcription and translation to occur.

-

Quantification of Protein Synthesis: Measure the amount of reporter protein produced. For luciferase, this is done by adding a substrate and measuring the resulting luminescence.

-

Data Analysis: Plot the reporter signal against the antibiotic concentration to determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

Structural Analysis of Antibiotic-Ribosome Complexes

A. X-ray Crystallography:

-

Ribosome Purification: Purify 70S ribosomes or individual 30S and 50S subunits from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) using sucrose density gradient centrifugation.

-

Complex Formation and Crystallization: Incubate the purified ribosomes or subunits with a molar excess of the antibiotic (lincomycin or spectinomycin) to form the antibiotic-ribosome complex. Screen for crystallization conditions to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Solve the structure using molecular replacement with a known ribosome structure as a model. Build and refine the atomic model of the ribosome and the bound antibiotic.

B. Cryo-Electron Microscopy (Cryo-EM):

-

Complex Formation and Vitrification: Form the antibiotic-ribosome complex as described for X-ray crystallography. Apply a small volume of the complex to a cryo-EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a vitrified sample.

-

Data Acquisition: Image the frozen grids in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: Align and classify the particle images to generate a high-resolution three-dimensional reconstruction of the antibiotic-ribosome complex.

-

Model Building and Refinement: Build and refine an atomic model of the ribosome and the bound antibiotic into the cryo-EM density map.

Visualizations

Caption: Mechanism of action of Lincomycin on the 50S ribosomal subunit.

References

- 1. researchgate.net [researchgate.net]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. [PDF] In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma | Semantic Scholar [semanticscholar.org]

- 4. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of initiating ribosomes by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Initiating Ribosomes by Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. clyte.tech [clyte.tech]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Synthesis, antibacterial action, and ribosome inhibition of deoxyspectinomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 18. Safety evaluation study of lincomycin and spectinomycin hydrochloride intramuscular injection in chickens - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Lincospectin for Poultry Chronic Respiratory Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the initial studies on Lincospectin, a combination of lincomycin and spectinomycin, for the treatment of Chronic Respiratory Disease (CRD) in poultry, primarily caused by Mycoplasma gallisepticum and complicated by Escherichia coli. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a typical experimental workflow.

Core Data Presentation

The following tables summarize the quantitative data from key studies on the efficacy and pharmacokinetics of this compound in poultry.

Table 1: Efficacy of this compound in Controlling Mycoplasma gallisepticum Infection

| Study | Treatment Group | Mortality Rate (by 64 days) | Incidence of Airsacculitis, Pericarditis, and Perihepatitis in Dead Birds (5-9 weeks) |

| Skaloud et al., 1973[1] | This compound 100 (in drinking water for the first 5 days of life and for 2 days at 4 weeks old) | 5% | 20% |

| Spectinomycin alone (injection at one day old) | 10% | 60% | |

| Untreated Control | 11% | 80% |

Table 2: In Vitro Susceptibility of Avian Mycoplasma to Lincomycin and Spectinomycin

| Antibiotic/Combination | Minimal Inhibitory Concentration (MIC) Range (µg/ml) | Minimal Lethal Concentration (MLC) Range |

| Lincomycin alone | 1 to 20 | Greater than with the combination |

| Spectinomycin alone | 1 to 20 | Greater than with the combination |

| Lincomycin/Spectinomycin | 0.5/1 to 3/6 | Lower than with single antibiotics |

| Source: Hamdy et al., 1970[2] |

Table 3: Pharmacokinetic Parameters of this compound Components in Chickens

| Component | Dosage | Cmax (µg/ml) | Tmax (hours) |

| Lincomycin | 50 mg/kg total activity (1:2 ratio of lincomycin:spectinomycin) in drinking water for 7 consecutive days.[3] | 0.0631 | 4 |

| Spectinomycin | Orally administered spectinomycin undergoes limited absorption from the gastrointestinal tract.[3] | Not specified | Not specified |

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies of this compound for poultry CRD.

Mycoplasma gallisepticum (MG) Challenge Model

An effective MG challenge model is crucial for evaluating the efficacy of antimicrobial agents. The following protocol is a synthesis of methodologies described in the literature.[4][5]

-

Animal Model: Day-old broiler or layer pullets sourced from a certified Mycoplasma gallisepticum-free flock.[4]

-

Housing: Birds are housed in controlled-environment isolation units with ad libitum access to feed and water.

-

Challenge Strain: A virulent field strain of Mycoplasma gallisepticum, such as the Rlow strain, is used.[4]

-

Inoculum Preparation: The MG strain is cultured in a suitable broth medium (e.g., Frey's medium) to a concentration of approximately 108 color-changing units (CCU)/bird.[5]

-

Inoculation Routes:

-

Post-Challenge Monitoring: Birds are observed daily for clinical signs of CRD, including coughing, sneezing, nasal discharge, and conjunctivitis.

Treatment Regimen

-

This compound Administration: this compound is typically administered in the drinking water.[1][3]

-

Dosage: A common dosage is 16.65 mg lincomycin and 33.35 mg spectinomycin/kg body weight/day for 7 consecutive days.[3]

-

Treatment Groups:

-

Group 1: Uninfected, untreated control.

-

Group 2: Infected, untreated control.

-

Group 3: Infected, this compound-treated.

-

Additional groups for comparison with other antibiotics can be included.

-

Efficacy Evaluation

-

Serological Analysis: Blood samples are collected at specified intervals post-infection to measure antibody response to MG. Common serological tests include:

-

Rapid Serum Agglutination (RSA) Test: A screening test where serum is mixed with a stained MG antigen.[6][7]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative test to detect MG-specific antibodies.[6][8]

-

Hemagglutination Inhibition (HI) Test: A confirmatory test that is more specific than RSA.[6]

-

-

Bacteriological Isolation:

-

At the end of the study period, birds are euthanized, and samples are collected from the trachea, air sacs, and lungs.[9][10]

-

Samples are cultured on a specialized medium for Mycoplasma (e.g., Frey's or Hayflick's agar) and incubated under microaerophilic conditions.[10][11]

-

Suspect colonies are identified based on morphology and biochemical tests.[9]

-

-

Molecular Detection:

-

Gross Pathology:

-

Necropsies are performed to score the severity of lesions in the respiratory tract, particularly airsacculitis.[1]

-

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of this compound for poultry CRD.

Caption: Experimental workflow for an in vivo efficacy study of this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. Development and Evaluation of Mycoplasma gallisepticum Challenge Model in Layer Pullets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. woah.org [woah.org]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. Mycoplasma gallisepticum Infection in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 10. wvj.science-line.com [wvj.science-line.com]

- 11. Detection of Mycoplasma gallisepticum, Isolation, and Determination of Tylosin Susceptibility of Isolates from Commercial Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijabbr.com [ijabbr.com]

Methodological & Application

Lincospectin Dosage Calculation for In Vivo Animal Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of Lincospectin for in vivo animal research. This compound, a combination of lincomycin and spectinomycin, is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species. This document outlines recommended dosages, administration routes, and experimental protocols to ensure accurate and reproducible results in a research setting.

Quantitative Data Summary

The following tables summarize recommended this compound dosages for various animal species based on available veterinary and research literature. These values should be considered a starting point and may require optimization for specific experimental models and research objectives.

Table 1: this compound Dosage for Oral Administration

| Animal Species | Lincomycin Component (mg/kg bw/day) | Spectinomycin Component (mg/kg bw/day) | Total Powder (mg/kg bw/day) | Duration |

| Pigs | 3.33[1][2] | 6.67[1][2] | 15[1][2] | 7 days[1][2] |

| Chickens | 16.65[1][2] | 33.35[1][2] | 75[1][2] | 7 days[1][2] |

| Broilers | - | - | 2g per gallon of drinking water | First 5 days of life[3] |

| Turkey Poults | - | - | 2g per gallon of drinking water | First 5 days of life[4] |

Note: The total powder dosage is based on a common formulation of this compound containing lincomycin and spectinomycin in a 1:2 ratio.

Table 2: this compound Dosage for Intramuscular (IM) Injection

| Animal Species | Spectinomycin Component (mg/kg bw) | Lincomycin Component (mg/kg bw) | Dosing Interval | Duration |

| Dogs | 20 | - | 12-24 hours[5] | Up to 21 days[5] |

| Cats | 20 | - | 12-24 hours[5] | Up to 21 days[5] |

| Calves, Sheep, Goats | 100 mg/10kg bw (of total product) | 50 mg/10kg bw (of total product) | Daily | 3-7 days[6] |

| Poultry, Turkeys | 0.2 ml/kg bw (of total product) | - | Daily | Up to 3 days[6] |

Note: Some formulations are based on the spectinomycin content for dosage calculation. Always refer to the specific product's concentration.

Table 3: Pharmacokinetic Parameters of this compound Components

| Animal Species | Component | Route | Cmax | Tmax | Half-life | Bioavailability |

| Pigs | Lincomycin | Oral | - | 4 hours[1][7] | 2.82 hours[1][7] | 53% ± 19%[1][7] |

| Chickens | Lincomycin | Oral (in water) | 0.0631 µg/ml[1][7] | 4 hours[1][7] | - | - |

| Chickens | Spectinomycin | Oral | - | - | - | < 4-7%[1] |

Experimental Protocols

Preparation of this compound for Administration

Oral Administration (in drinking water):

-

Calculate the total daily dose of this compound powder required based on the average body weight of the animals in a cage and the recommended dosage from Table 1.

-

Estimate the total daily water consumption for the group of animals. Standard water intake for pigs is approximately 0.15 L/kg bw/day.[1][2]

-

Dissolve the calculated amount of this compound powder in the total volume of drinking water.

-

Provide the medicated water as the sole source of drinking water for the specified duration of the treatment.

-

Prepare fresh medicated water daily.[7]

Intramuscular (IM) Injection:

-

Use a sterile solution of this compound formulated for injection.

-

Calculate the required volume of the solution based on the animal's body weight and the recommended dosage from Table 2.

-

Draw the calculated volume into a sterile syringe with an appropriately sized needle for the animal species.

-

Administer the injection into a suitable muscle mass (e.g., quadriceps, lumbar muscles).

-

Alternate injection sites for repeated administrations.

General In Vivo Efficacy Study Protocol

This protocol provides a general framework for an in vivo efficacy study. Specific parameters should be adapted based on the animal model and research question.

-

Animal Acclimatization: Acclimate animals to the research facility for a minimum of one week prior to the start of the experiment.

-

Induction of Disease Model: Induce the disease or infection of interest using a validated and approved protocol.

-

Baseline Measurements: Record baseline parameters such as body weight, clinical signs, and any relevant biomarkers before initiating treatment.

-

Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Treatment Administration: Administer this compound or the vehicle control according to the calculated dosage and chosen route of administration for the specified duration.

-

Monitoring: Monitor animals daily for clinical signs, body weight changes, and any adverse effects.

-

Endpoint Analysis: At the end of the study, collect relevant samples (e.g., blood, tissues) for analysis. Endpoints may include bacterial load, inflammatory markers, histopathological changes, or other disease-specific parameters.

-

Data Analysis: Analyze the collected data using appropriate statistical methods to determine the efficacy of this compound treatment.

Visualizations

Mechanism of Action of this compound Components

Caption: Mechanism of action of this compound's components on the bacterial ribosome.

General Experimental Workflow for In Vivo this compound Study

Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.

Disclaimer: These protocols and dosage recommendations are for research purposes only and should not be used for clinical veterinary applications without consulting a licensed veterinarian. All animal research should be conducted under an approved institutional animal care and use committee (IACUC) protocol. It is crucial to consult the manufacturer's specifications for the particular this compound product being used, as formulations and concentrations can vary.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. Efficacy of Linco-Spectin water medication on Mycoplasma synoviae Airsacculitis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of Linco-Spectin medication on mycoplasma meleagridis airsacculitis in turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zoetis [www2.zoetis.ca]

- 6. vapco.net [vapco.net]

- 7. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Preparing Lincospectin Solutions in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Lincospectin solutions for use in various laboratory assays. This compound is a combination antibiotic composed of Lincomycin and Spectinomycin, effective against a broad spectrum of bacteria.

Product Information and Properties

This compound is a combination of two antibiotics, Lincomycin and Spectinomycin. Lincomycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Spectinomycin, an aminocyclitol antibiotic, also inhibits protein synthesis but by binding to the 30S ribosomal subunit.[3] This combination results in a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5]

Quantitative data regarding the solubility and storage of this compound are summarized in the table below.

| Parameter | Value | Source |

| Solubility | ||

| Lincomycin Hydrochloride | Readily soluble in water | [5][6][7] |

| Spectinomycin Sulfate | Readily soluble in water | [5][6][7] |

| This compound (combined) | Very soluble in water (500-1000 mg/mL) | |

| Storage and Stability | ||

| This compound Sterile Solution | Store between 15°C and 30°C. A slight haze may appear in unopened vials but does not affect potency. | [6] |

| Reconstituted this compound Powder | Fresh solutions should be prepared daily. Discard any unused solution after 24 hours. Store stock solutions in closed glass containers in a cool place and discard after 7 days. | [1][8][9] |

| Working Concentrations in Cell Culture | ||

| Non-toxic upper limit in BHK-21 cells | 300 µg/mL | [10] |

Experimental Protocols

This section provides a detailed methodology for preparing this compound stock and working solutions for use in laboratory assays.

Preparation of a 10 mg/mL this compound Stock Solution

Materials:

-

This compound soluble powder

-

Sterile, deionized water (cell culture grade)

-

Sterile 50 mL conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Vortex mixer

-

Analytical balance

-

Weighing paper

-

Spatula

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh 500 mg of this compound soluble powder using an analytical balance.

-

Transfer the powder to a sterile 50 mL conical tube.

-

Add 50 mL of sterile, deionized water to the conical tube.

-

Secure the cap and vortex the solution until the powder is completely dissolved.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-